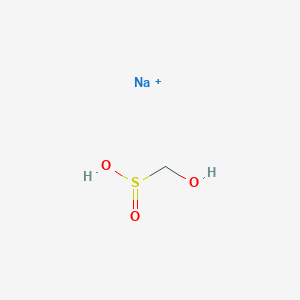

Sodium hydroxymethanesulfinate

説明

Structure

3D Structure of Parent

特性

CAS番号 |

149-44-0 |

|---|---|

分子式 |

CH4NaO3S |

分子量 |

119.10 g/mol |

IUPAC名 |

sodium;hydroxymethanesulfinate |

InChI |

InChI=1S/CH4O3S.Na/c2-1-5(3)4;/h2H,1H2,(H,3,4); |

InChIキー |

SAJLIOLJORWJIO-UHFFFAOYSA-N |

SMILES |

C(O)S(=O)[O-].[Na+] |

異性体SMILES |

C(O)S(=O)[O-].[Na+] |

正規SMILES |

C(O)S(=O)O.[Na] |

Color/Form |

HARD WHITE MASSES |

melting_point |

63-64 °C |

他のCAS番号 |

149-44-0 |

物理的記述 |

Dry Powder, Water or Solvent Wet Solid; Liquid; Pellets or Large Crystals White solid; [HSDB] White powder with mild garlic odor; [MSDSonline] |

ピクトグラム |

Health Hazard |

関連するCAS |

79-25-4 (Parent) |

溶解性 |

White solid; sol in water and alcohol /dihydrate/ FREELY SOL IN WATER; PRACTICALLY INSOL IN ETHER; PRACTICALLY INSOL IN DEHYDRATED ALCOHOL AND BENZENE PRACTICALLY INSOL IN DEHYDRATED ALC & BENZENE |

同義語 |

1-Hydroxymethanesulfinic Acid Sodium Salt (1:1); Hydroxymethanesulfinic Acid Monosodium Salt; Sodium Formaldehydesulfoxylate; Aldanil; Bleachit D; Bruggolit C; Bruggolit E 01; Bruggolit SFS; C.I. Reducing Agent 2; Cosmolit; Formaldehyde Sodium Sulfo |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Manufacturing of Rongalite (Sodium Formaldehyde Sulfoxylate)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rongalite, chemically known as sodium formaldehyde (B43269) sulfoxylate (B1233899) (Na+HOCH₂SO₂⁻), is a potent reducing agent with significant applications across various industries, including textiles, polymer manufacturing, and pharmaceuticals. This technical guide provides a comprehensive overview of the primary synthesis and manufacturing processes of Rongalite. It details the core chemical reactions, experimental protocols, and quantitative process parameters for the two predominant industrial methods: the sodium dithionite (B78146) process and the zinc powder process. This document is intended to serve as a detailed resource for researchers, chemists, and professionals in drug development, offering insights into the production of this versatile chemical compound.

Introduction

Sodium formaldehyde sulfoxylate, widely recognized by its trade name Rongalite, is a water-soluble salt typically sold as the dihydrate (NaHSO₂·CH₂O·2H₂O).[1] Its utility stems from its strong reducing properties, particularly at elevated temperatures.[2] Historically, Rongalite was developed for the textile industry as a stable source of the sulfoxylate ion, which is a powerful reducing agent for vat dyeing.[3] Over time, its applications have expanded to include roles as a redox initiator in emulsion polymerization, a bleaching agent, and a pharmaceutical intermediate.[3][4]

This guide will delve into the two principal methods of Rongalite synthesis:

-

The Sodium Dithionite Process: This method involves the reaction of sodium dithionite with formaldehyde.[5]

-

The Zinc Powder Process: This traditional method utilizes zinc powder, sulfur dioxide, and formaldehyde as primary reactants.[6]

A thorough understanding of these manufacturing processes is crucial for optimizing reaction conditions, improving yield and purity, and ensuring safe handling and application of this important chemical.

Synthesis and Manufacturing Processes

Sodium Dithionite Process

The synthesis of Rongalite from sodium dithionite and formaldehyde is a common industrial method.[5] The overall chemical reaction is as follows:

Na₂S₂O₄ + 2CH₂O + H₂O → NaHSO₂·CH₂O + NaHSO₃·CH₂O

This reaction produces both sodium formaldehyde sulfoxylate (Rongalite) and sodium formaldehyde bisulfite.

2.1.1. Reaction Mechanism

The reaction is believed to proceed through the nucleophilic attack of the dithionite ion on the carbonyl carbon of formaldehyde. This is followed by a rearrangement and subsequent reaction with a second formaldehyde molecule. The process can be influenced by the pH of the reaction medium.

Diagram: Proposed Reaction Pathway for the Sodium Dithionite Process

A simplified diagram illustrating the key steps in the formation of Rongalite and its byproduct from sodium dithionite and formaldehyde.

2.1.2. Experimental Protocol

A detailed laboratory-scale protocol for the synthesis of Rongalite via the sodium dithionite method is outlined below:

Materials:

-

Sodium dithionite (Na₂S₂O₄)

-

Formaldehyde solution (37% w/w)

-

Deionized water

-

Reaction vessel with stirring and temperature control

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, charge a reaction vessel with a solution of sodium dithionite in deionized water.

-

Addition of Formaldehyde: While stirring vigorously, slowly add the formaldehyde solution to the sodium dithionite solution. An exothermic reaction may be observed, and the temperature should be maintained within a controlled range.

-

Reaction Conditions: The reaction is typically carried out at a controlled temperature, and the mixture is stirred for a specific duration to ensure complete reaction.

-

Precipitation and Isolation: After the reaction is complete, the solution is cooled. Rongalite is less soluble than the bisulfite adduct in certain solvent mixtures. Ethanol is added to the aqueous solution to precipitate the sodium sulfite (B76179) byproduct.[7]

-

Purification: The resulting syrup containing Rongalite is solidified and can be further purified by recrystallization from water or hot ethanol to yield prismatic crystals or silvery leafs, respectively.[7] The final product is filtered, washed with a small amount of cold solvent, and dried under vacuum.

Zinc Powder Process

The zinc powder process is a traditional and widely used industrial method for Rongalite production.[6] This multi-step process involves the initial formation of zinc dithionite, followed by reaction with formaldehyde and subsequent conversion to the sodium salt.

2.2.1. Reaction Mechanism

This process involves a series of redox and addition reactions. Initially, zinc powder reacts with sulfur dioxide to form zinc dithionite. This intermediate then reacts with formaldehyde. A further reduction step with zinc powder is often included. Finally, the zinc salt is converted to the sodium salt by the addition of sodium hydroxide (B78521) or sodium carbonate.

Diagram: Industrial Workflow for the Zinc Powder Process

A flowchart illustrating the multi-step industrial manufacturing process of Rongalite using the zinc powder method.

2.2.2. Experimental Protocol

The following protocol is a generalized representation of the industrial zinc powder process, with quantitative data derived from various patents.

Materials:

-

Zinc powder

-

Water

-

Sulfur dioxide (gas)

-

Formaldehyde solution

-

Sodium hydroxide solution

Procedure:

-

Formation of Zinc Dithionite:

-

Addition and Reduction:

-

The resulting zinc dithionite solution is transferred to a second reactor.

-

Formaldehyde and additional zinc powder are added to the reactor.

-

The mixture is heated to 95-108°C and reacted for 60-75 minutes to form an alkaline zinc formaldehyde sulfoxylate suspension.[8]

-

-

Conversion to Sodium Salt:

-

The suspension is allowed to settle, and the supernatant is transferred to a third reactor.

-

Sodium hydroxide solution is added to the supernatant to precipitate zinc salts and form a solution of sodium formaldehyde sulfoxylate (Rongalite).

-

-

Purification and Isolation:

-

The solution is filtered to remove insoluble zinc byproducts.

-

The filtrate is then concentrated by evaporation under vacuum at a temperature below 75°C.[1]

-

The concentrated solution is cooled to induce crystallization.

-

The resulting solid Rongalite is then dried and packaged.

-

Quantitative Data and Process Parameters

The following tables summarize the quantitative data for the zinc powder process, as extracted from various industrial patents.

Table 1: Reactant Ratios for the Zinc Powder Process

| Reactant | Percentage by Weight (Embodiment 1)[1] | Percentage by Weight (Embodiment 2)[1] | Percentage by Weight (Embodiment 3)[1] |

| Water | 30% | 32% | 34% |

| Zinc Powder (Step 1) | 7% | 6.5% | 6% |

| Sulfur Dioxide | 13% | 12.5% | 12% |

| Formaldehyde | 12-17% | 12-17% | 12-17% |

| Zinc Powder (Step 2) | 5-6% | 5-6% | 5-6% |

Table 2: Reaction Conditions for the Zinc Powder Process

| Parameter | Step 1: Zinc Dithionite Formation[1] | Step 2: Addition and Reduction[8] | Step 3: Evaporation[1] |

| Temperature | 30-55°C | 95-108°C | < 75°C |

| Reaction Time | 100-120 minutes | 60-75 minutes | - |

| Pressure | Normal Pressure | Normal Pressure | < -0.088 MPa (Vacuum) |

Table 3: Product Yield and Purity

| Parameter | Zinc Powder Process (One-Step)[9] | Zinc Powder Process (Multi-Step)[1] |

| Yield (based on Zinc) | - | 86-88% |

| Purity (Rongalite Content) | 97.0-99.2% | - |

| Zinc Content (ppm) | 10-30 | - |

| Free Formaldehyde (ppm) | 100-200 | - |

Purification of Rongalite

The final purity of Rongalite is critical for many of its applications, especially in the pharmaceutical industry. The primary method for purification is recrystallization.

4.1. Recrystallization Protocol

Solvent Selection: A suitable solvent for recrystallization is one in which Rongalite is highly soluble at elevated temperatures and poorly soluble at lower temperatures. Water and ethanol are commonly used solvents.[7]

Procedure:

-

Dissolution: Dissolve the crude Rongalite in a minimum amount of hot solvent (e.g., water or ethanol) to form a saturated solution.

-

Hot Filtration (Optional): If insoluble impurities are present, the hot solution should be filtered through a pre-heated funnel to remove them.

-

Cooling and Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath can enhance crystal formation.

-

Crystal Collection: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

-

Drying: Dry the crystals thoroughly, preferably under vacuum, to remove any residual solvent.

Conclusion

The synthesis and manufacturing of Rongalite can be achieved through two primary industrial routes: the sodium dithionite process and the zinc powder process. The zinc powder method, while being a more traditional and multi-step process, is well-documented with specific quantitative data available from various patents. The sodium dithionite process offers a more direct route. The choice of manufacturing process depends on factors such as raw material availability, desired product purity, and environmental considerations. This technical guide provides a foundational understanding of these processes, offering detailed protocols and quantitative data to aid researchers and professionals in the chemical and pharmaceutical industries. Further research into optimizing these processes can lead to improved yields, higher purity, and more environmentally benign manufacturing practices.

References

- 1. CN101597222A - A kind of rongalite production method - Google Patents [patents.google.com]

- 2. worldscientific.com [worldscientific.com]

- 3. RONGALITE - Ataman Kimya [atamanchemicals.com]

- 4. scientificupdate.com [scientificupdate.com]

- 5. acs.org [acs.org]

- 6. How to Make Sodium Formaldehyde Sulfoxylate (Rongalite)? - www.pharmasources.com [pharmasources.com]

- 7. Sciencemadness Discussion Board - Rongalite (Sodium Formaldehyde Sulfoxylate) preparation - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. CN101092422A - Method for producing rongalite with low zinc - Google Patents [patents.google.com]

- 9. Production method of sodium formaldehyde sulfoxylate powder with low contents of free formaldehyde and zinc - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to the Core Chemical Properties of Sodium Hydroxymethanesulfinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium hydroxymethanesulfinate, a compound with a rich history in the chemical industry, is increasingly finding applications in pharmaceutical sciences as a potent antioxidant and reducing agent. Also known by its trivial name, Rongalite, and systematic name, sodium formaldehyde (B43269) sulfoxylate, this organosulfur salt offers a unique combination of stability and reactivity that makes it a valuable excipient in drug formulations and a versatile reagent in organic synthesis. This technical guide provides a comprehensive overview of the fundamental chemical properties of sodium hydroxymethanesulfinate, with a focus on its synthesis, purification, analytical methods, and its role as an antioxidant in the context of drug development.

Core Chemical and Physical Properties

Sodium hydroxymethanesulfinate is typically available as a white, crystalline dihydrate. It is highly soluble in water and has a characteristic faint leek-like or garlic odor upon standing.[1] The anhydrous form has a molecular weight of 118.09 g/mol , while the dihydrate is 154.12 g/mol .[2][3]

Quantitative Data Summary

| Property | Value | References |

| Molecular Formula | CH₃NaO₃S | [1] |

| Molecular Weight (Anhydrous) | 118.09 g/mol | [4] |

| Molecular Weight (Dihydrate) | 154.12 g/mol | [3] |

| Appearance | White to off-white crystalline solid | [5] |

| Melting Point | ~120 °C (decomposes) | [1] |

| Density | 1.744 g/cm³ at 20°C | [1] |

| Vapor Pressure | 0.003 Pa at 20°C | [1] |

| Solubility in Water | 50 mg/mL, clear, colorless solution | [6] |

| pH (of aqueous solution) | 9.5 - 10.5 | [6] |

Synthesis and Purification

The primary industrial synthesis of sodium hydroxymethanesulfinate involves the reaction of sodium dithionite (B78146) with formaldehyde in an aqueous medium.[7] The overall reaction is:

Na₂S₂O₄ + 2CH₂O + H₂O → NaHOCH₂SO₂ + NaHOCH₂SO₃

Experimental Protocol: Synthesis

A detailed experimental protocol for the laboratory-scale synthesis is outlined below, based on established chemical principles.

Materials:

-

Sodium dithionite (Na₂S₂O₄)

-

Formaldehyde solution (37% w/w)

-

Deionized water

-

Sodium Hydroxide (NaOH) (optional, for pH adjustment)

Procedure:

-

In a well-ventilated fume hood, prepare an aqueous solution of sodium dithionite.

-

Slowly add formaldehyde solution to the sodium dithionite solution with constant stirring. An excess of formaldehyde is often used to drive the reaction to completion and stabilize the product.[7]

-

The reaction is exothermic; maintain the temperature of the reaction mixture between 40-50°C.

-

After the addition is complete, continue stirring for 1-2 hours to ensure the reaction goes to completion.

-

The resulting solution contains sodium hydroxymethanesulfinate and sodium hydroxymethanesulfonate.

Experimental Protocol: Purification by Recrystallization

Purification of the crude sodium hydroxymethanesulfinate can be achieved through recrystallization from water.[2]

Procedure:

-

Dissolve the crude solid in a minimum amount of hot deionized water (e.g., at 60-70°C) to form a saturated solution.

-

If colored impurities are present, they can be removed by adding a small amount of activated charcoal and hot filtering the solution.

-

Allow the hot, clear filtrate to cool slowly to room temperature.

-

As the solution cools, pure crystals of sodium hydroxymethanesulfinate dihydrate will form.

-

To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

-

Dry the purified crystals in a desiccator or under vacuum at room temperature.

References

- 1. researchgate.net [researchgate.net]

- 2. SODIUM HYDROXYMETHANESULFINATE - Ataman Kimya [atamanchemicals.com]

- 3. Sodium hydroxymethanesulfinate, Rongalite [organic-chemistry.org]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. Separation of Sodium hydroxymethanesulfinate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Home Page [chem.ualberta.ca]

An In-depth Technical Guide to the Stability and Decomposition of Sodium Hydroxymethanesulfinate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium hydroxymethanesulfinate, also known as Rongalite or sodium formaldehyde (B43269) sulfoxylate (B1233899), is a versatile and powerful reducing agent with significant applications across various industries, including pharmaceuticals.[1] In pharmaceutical formulations, it serves as an antioxidant, protecting active pharmaceutical ingredients (APIs) from oxidative degradation and thereby enhancing the stability and shelf-life of medicinal products.[1] Its efficacy is intrinsically linked to its chemical stability, particularly in aqueous environments, which are common in drug development and formulation.

This technical guide provides a comprehensive overview of the stability and decomposition of sodium hydroxymethanesulfinate in aqueous solutions. It delves into the kinetics of its degradation, the influence of various environmental factors, and the mechanisms that govern its decomposition. Detailed experimental protocols for the analysis of its stability are also provided, along with a summary of quantitative data to aid researchers and drug development professionals in its effective application.

Chemical Properties and Stability Profile

Sodium hydroxymethanesulfinate (CH₃NaO₃S) is the sodium salt of hydroxymethanesulfinic acid. It is typically available as a dihydrate (Na⁺HOCH₂SO₂⁻·2H₂O).[2] The stability of this compound in aqueous solutions is highly dependent on the pH of the medium.

General Stability:

-

Alkaline and Neutral Conditions: Sodium hydroxymethanesulfinate exhibits relative stability in neutral to alkaline aqueous solutions.[3][4] It is in these conditions that it is most effectively utilized as a stabilizing agent in pharmaceutical preparations.

-

Acidic Conditions: In contrast, it undergoes rapid decomposition in acidic media.[3][4][5] This decomposition is accompanied by the release of various degradation products, including sulfur dioxide.[3][4]

The hydroxymethanesulfinate ion is inherently unstable in solution and exists in equilibrium with formaldehyde and sulfite (B76179).[3] The addition of excess formaldehyde can shift this equilibrium, forming a more stable bis-(hydroxymethyl)sulfone adduct, which can render the solution stable indefinitely.[3]

Decomposition Pathways

The decomposition of sodium hydroxymethanesulfinate in aqueous solutions is a complex process that can proceed through different pathways depending on the pH and the presence of oxygen.

Aerobic Decomposition in Slightly Acidic Media

In the presence of oxygen and under slightly acidic conditions (e.g., pH 6.5), the decomposition of sodium hydroxymethanesulfinate is characterized by an initial induction period. During this phase, molecular oxygen in the solution is consumed.[5] Following the depletion of oxygen, the formation of dithionite (B78146) (S₂O₄²⁻) is observed.[5] The sulfite radical (SO₃⁻) has been identified as a key intermediate in this process.[5] The presence of superoxide (B77818) dismutase has been shown to nearly double the induction period, suggesting the involvement of superoxide radicals in the reaction mechanism.

Below is a diagram illustrating the proposed aerobic decomposition pathway.

Anaerobic Decomposition

In the absence of oxygen (anaerobic conditions), the decomposition pathway is altered. Studies have shown that dithionite is not formed under strictly anaerobic conditions.[5] The decomposition in an inert atmosphere at elevated temperatures (e.g., 100°C) can lead to an increase in pH due to the formation of sodium hydroxide.[2]

Decomposition in Acidic vs. Alkaline Media

As previously mentioned, the stability of sodium hydroxymethanesulfinate is highly pH-dependent.

-

Acidic Decomposition: In acidic solutions, the compound rapidly decomposes, releasing formaldehyde and the reducing sulfoxylate ion.[3] Further decomposition can lead to the formation of sulfur dioxide and even hydrogen sulfide (B99878) at elevated temperatures (e.g., 120°C).[6]

-

Alkaline Decomposition: In alkaline environments (pH > 8), sodium hydroxymethanesulfinate is significantly more stable.[6] However, prolonged heating (e.g., 80°C) can still lead to decomposition, producing sodium sulfite, sodium sulfide, and formaldehyde.[2]

The logical relationship of factors influencing decomposition is depicted in the diagram below.

Quantitative Data on Stability

The rate of decomposition of sodium hydroxymethanesulfinate is influenced by several factors, with pH and temperature being the most critical. The following tables summarize the available quantitative data on its stability.

Table 1: Decomposition Rate Constant at a Specific pH and Temperature

| pH | Temperature (°C) | Effective Rate Coefficient (s⁻¹) | Reference |

| 5.6 | 25 | 1.1 x 10⁻⁵ | [7] |

Table 2: Thermodynamic Parameters for the Equilibrium with Formaldehyde and Bisulfite

The equilibrium reaction is: CH₂(OH)₂ + HSO₃⁻ ⇌ CH₂(OH)SO₃⁻ + H₂O

| Parameter | Value | Conditions | Reference |

| Reaction Enthalpy (ΔH) | -54.60 ± 1.10 kJ/mol | pH 5-6, 288-318 K | [7] |

| Reaction Entropy (ΔS) | 57.6 ± 3.7 J/(mol·K) | pH 5-6, 288-318 K | [7] |

| Temperature Dependence of log(1/K) | (2854 ± 59)/T - (3.0 ± 0.2) | pH 5-6 | [7] |

Experimental Protocols

To assess the stability of sodium hydroxymethanesulfinate and its degradation products, various analytical techniques can be employed. High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry are particularly useful.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is essential for separating and quantifying the parent compound from its degradation products. The following provides a general protocol for such a method.

Objective: To develop a stability-indicating reverse-phase HPLC method for the determination of sodium hydroxymethanesulfinate and its degradation products.

Instrumentation:

-

HPLC system with a UV or Photodiode Array (PDA) detector.

-

Analytical balance.

-

pH meter.

-

Volumetric flasks and pipettes.

Chromatographic Conditions (Example):

-

Column: A reverse-phase column, such as a C18 or a specialized column like Newcrom R1, is suitable.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with an acid like phosphoric acid or formic acid for MS compatibility). The exact ratio should be optimized for the best separation.

-

Flow Rate: Typically around 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Column Temperature: Ambient or controlled (e.g., 25°C).

-

Detection: UV detection at a wavelength where sodium hydroxymethanesulfinate and its potential degradation products have absorbance.

Procedure:

-

Standard Preparation: Prepare a stock solution of sodium hydroxymethanesulfinate of a known concentration in a suitable solvent (e.g., water). Prepare a series of working standards by diluting the stock solution.

-

Sample Preparation: Dissolve the sample containing sodium hydroxymethanesulfinate in the mobile phase or a compatible solvent to a known concentration.

-

Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, subject the sample to forced degradation under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).[8][9]

-

Acidic: Treat the sample with 0.1 M HCl.

-

Basic: Treat the sample with 0.1 M NaOH.

-

Oxidative: Treat the sample with 3% H₂O₂.

-

Thermal: Expose the sample to dry heat (e.g., 80°C).

-

Photolytic: Expose the sample to UV light.

-

-

Analysis: Inject the standard solutions, the unstressed sample solution, and the stressed sample solutions into the HPLC system.

-

Data Analysis: Identify and quantify the peaks corresponding to sodium hydroxymethanesulfinate and its degradation products. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other.

The workflow for developing a stability-indicating HPLC method is outlined below.

Kinetic Study using UV-Visible Spectrophotometry

UV-Visible spectrophotometry can be used to monitor the decomposition of sodium hydroxymethanesulfinate over time, allowing for the determination of reaction kinetics.

Objective: To determine the rate of decomposition of sodium hydroxymethanesulfinate under specific pH and temperature conditions.

Instrumentation:

-

UV-Visible spectrophotometer with a thermostatted cell holder.

-

Quartz cuvettes.

-

pH meter.

-

Water bath or thermostat.

Procedure:

-

Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for sodium hydroxymethanesulfinate in the chosen aqueous medium.

-

Solution Preparation: Prepare a solution of sodium hydroxymethanesulfinate of a known concentration in a buffer solution of the desired pH.

-

Kinetic Measurement:

-

Equilibrate the spectrophotometer and the sample solution to the desired temperature.

-

Place the sample solution in a quartz cuvette in the thermostatted cell holder of the spectrophotometer.

-

Record the absorbance at the λmax at regular time intervals.

-

-

Data Analysis:

-

Plot the absorbance versus time.

-

Assuming pseudo-first-order kinetics, plot the natural logarithm of the absorbance (ln(A)) versus time.

-

The slope of the resulting straight line will be equal to the negative of the pseudo-first-order rate constant (-k).

-

The activation energy (Ea) can be determined by measuring the rate constant at different temperatures and creating an Arrhenius plot (ln(k) vs. 1/T).

-

Conclusion

The stability of sodium hydroxymethanesulfinate in aqueous solutions is a critical parameter for its effective use, particularly in pharmaceutical applications. This guide has provided a detailed overview of its decomposition pathways, the factors influencing its stability, and quantitative data on its degradation kinetics. The provided experimental protocols for HPLC and UV-Visible spectrophotometry offer practical guidance for researchers and drug development professionals to assess its stability in their specific formulations. A thorough understanding of the stability profile of sodium hydroxymethanesulfinate is paramount for ensuring the quality, efficacy, and safety of pharmaceutical products in which it is used as a stabilizer.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ijaem.net [ijaem.net]

- 4. SODIUM HYDROXYMETHANESULFINATE - Ataman Kimya [atamanchemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. CN102924247A - Rongalite solution stabilizing agent and application thereof in liquid rongalite product production - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. rjptonline.org [rjptonline.org]

An In-depth Technical Guide to the Solubility of Sodium Hydroxymethanesulfinate in Organic Solvents

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium hydroxymethanesulfinate, a potent reducing agent also known as Rongalite or sodium formaldehyde (B43269) sulfoxylate, is a compound of significant interest in various chemical and pharmaceutical applications. Its efficacy in these roles is often dictated by its solubility in different solvent systems. This technical guide provides a comprehensive overview of the solubility of sodium hydroxymethanesulfinate in a range of common organic solvents. Due to a notable scarcity of precise quantitative data in publicly accessible literature, this document summarizes the available qualitative and semi-quantitative information. Furthermore, it furnishes a detailed, generalized experimental protocol for the accurate determination of its solubility, which can be adapted for specific laboratory contexts. This guide also includes visualizations of key reaction pathways involving sodium hydroxymethanesulfinate to provide a deeper understanding of its chemical reactivity.

Introduction

Sodium hydroxymethanesulfinate (NaHOCH₂SO₂) is a versatile chemical reagent widely utilized in industrial processes and organic synthesis.[1][2][3] Its applications range from its use as a bleaching agent in the textile industry to its role as a reducing agent in the synthesis of pharmaceuticals and polymers.[1][2] The solubility of this compound is a critical parameter that governs its utility in various reaction media. While its high solubility in water is well-documented, its behavior in organic solvents is less well-characterized.[1][2][4] This guide aims to consolidate the existing knowledge on the solubility of sodium hydroxymethanesulfinate in organic solvents and to provide the necessary tools for researchers to conduct their own precise solubility assessments.

Physicochemical Properties of Sodium Hydroxymethanesulfinate

-

Molecular Formula: CH₃NaO₃S[2]

-

Molecular Weight: 118.09 g/mol (anhydrous)[2]

-

Appearance: White crystalline solid.[4]

-

Common Forms: Typically available as the dihydrate (CH₃NaO₃S · 2H₂O).[3]

Solubility of Sodium Hydroxymethanesulfinate in Organic Solvents

A comprehensive review of available literature indicates a general consensus on the qualitative solubility of sodium hydroxymethanesulfinate in various organic solvents. However, precise quantitative data is largely unavailable. The following table summarizes the reported qualitative solubility information.

| Solvent Category | Solvent | Qualitative Solubility | Source |

| Alcohols | Methanol | Slightly Soluble | [1][4] |

| Ethanol | Slightly Soluble | [1][4][5] | |

| Dehydrated/Absolute Ethanol | Practically Insoluble | [1] | |

| Ethers | Diethyl Ether | Practically Insoluble | [1] |

| Aromatic Hydrocarbons | Benzene | Practically Insoluble | [1] |

| Amides | Dimethylformamide (DMF) | Fairly Good Solubility | [6] |

| Sulfoxides | Dimethyl Sulfoxide (B87167) (DMSO) | Soluble | [7][8] |

It is important to note that one source describes the solubility in alcohol as "highly soluble," which contradicts the more common finding of "slightly soluble."[9] This discrepancy highlights the need for standardized experimental determination of solubility.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of sodium hydroxymethanesulfinate in an organic solvent. This method is based on the widely used shake-flask method followed by gravimetric analysis.[10]

4.1. Materials

-

Sodium hydroxymethanesulfinate (analytical grade)

-

Organic solvent of interest (high purity)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or water bath

-

Vials with airtight seals

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes

-

Drying oven

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of sodium hydroxymethanesulfinate to a known volume of the organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 48 hours is generally recommended.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Carefully draw a specific volume of the supernatant (the clear, saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish to remove any undissolved particles.

-

-

Gravimetric Analysis:

-

Record the exact mass of the evaporation dish containing the filtered solution.

-

Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The decomposition temperature of sodium hydroxymethanesulfinate should be considered.

-

Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it.

-

Repeat the drying and weighing process until a constant mass is obtained.

-

4.3. Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of dish + solid residue) - (Mass of empty dish)] / (Volume of filtered solution in mL) * 100

Key Reaction Pathways

To provide a more complete profile of sodium hydroxymethanesulfinate's utility, this section visualizes two of its key reaction types in organic synthesis.

5.1. Synthesis of Anilinomethanesulfonates

Sodium hydroxymethanesulfinate reacts with substituted anilines to form anilinomethanesulfonates. This reaction is often carried out in a mixed solvent system, such as 50% ethanol-water.

Caption: Reaction of sodium hydroxymethanesulfinate with a substituted aniline.

5.2. Formation of Sulfones from Alkylating Agents

As a nucleophile, sodium hydroxymethanesulfinate reacts with alkylating agents, such as alkyl halides, to produce sulfones.

References

- 1. ataman-chemicals.com [ataman-chemicals.com]

- 2. SODIUM HYDROXYMETHANESULFINATE - Ataman Kimya [atamanchemicals.com]

- 3. Rongalite - Wikipedia [en.wikipedia.org]

- 4. chembk.com [chembk.com]

- 5. researchgate.net [researchgate.net]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. ptacts.uspto.gov [ptacts.uspto.gov]

- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. Making sure you're not a bot! [mostwiedzy.pl]

Toxicological Profile and Safety Data for Rongalite (Sodium Formaldehyde Sulfoxylate)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rongalite, chemically known as sodium formaldehyde (B43269) sulfoxylate (B1233899), is a potent reducing agent with diverse industrial applications. This document provides a comprehensive overview of its toxicological profile and safety data, compiled from a thorough review of available literature and safety data sheets. The information is intended to guide researchers, scientists, and drug development professionals in the safe handling and assessment of this compound.

Rongalite exhibits low acute toxicity via oral and dermal routes. It is not a skin irritant but can cause reversible eye irritation. The primary toxicological concerns are its classification as a substance suspected of causing genetic defects and of damaging the unborn child. These effects are largely attributed to the release of formaldehyde, a known mutagen and carcinogen, upon decomposition of Rongalite in aqueous or acidic conditions, or at elevated temperatures. This guide summarizes key toxicological data in tabular format, details the methodologies of pivotal safety studies, and provides visual representations of its toxicological mechanism and experimental workflows.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | Sodium hydroxymethanesulfinate |

| Synonyms | Rongalite, Sodium formaldehyde sulfoxylate, Rongalit |

| CAS Number | 149-44-0 (anhydrous), 6035-47-8 (dihydrate) |

| Molecular Formula | CH₃NaO₃S |

| Molecular Weight | 118.09 g/mol (anhydrous), 154.11 g/mol (dihydrate) |

| Appearance | White crystalline solid |

| Solubility | Soluble in water |

Toxicological Data Summary

Acute Toxicity

| Endpoint | Species | Route | Value | Guideline |

| LD₅₀ | Rat (female) | Oral | > 2000 mg/kg bw | OECD TG 423 |

| LD₅₀ | Rat | Dermal | > 2000 mg/kg bw | OECD TG 402 |

| LD₅₀ | Mouse | Subcutaneous | 4.0 g/kg | - |

Table 1: Acute Toxicity Data for Rongalite.

Skin and Eye Irritation

| Endpoint | Species | Result | Guideline |

| Skin Irritation | Rat | Not an irritant | OECD TG 402 |

| Skin Irritation | Rabbit | Not an irritant | OECD TG 404 |

| Eye Irritation | Rabbit | Reversible irritation | OECD TG 405 |

Table 2: Skin and Eye Irritation Data for Rongalite.

Mutagenicity and Carcinogenicity

| Endpoint | System | Result | Classification |

| Germ Cell Mutagenicity | In vitro | Positive mutagenic effects | Suspected of causing genetic defects (Category 2)[1] |

| Carcinogenicity | IARC | Not classifiable as to its carcinogenicity to humans | - |

Table 3: Mutagenicity and Carcinogenicity of Rongalite.

Reproductive and Developmental Toxicity

| Study Type | Species | Dosing | NOAEL/LOAEL | Guideline |

| Reproductive Toxicity | Wistar Rat | Oral gavage | Parental NOAEL: 300 mg/kg bw/day | OECD TG 422 |

| Reproductive NOAEL: 1000 mg/kg bw/day | ||||

| Developmental Toxicity | Wistar Rat | Oral gavage | Developmental effects (impaired ossification) observed. | OECD TG 414 |

Table 4: Reproductive and Developmental Toxicity Data for Rongalite.

Mechanism of Toxicity

The toxicological effects of Rongalite are primarily linked to its decomposition products: formaldehyde and the sulfoxylate anion. In aqueous solutions, particularly under acidic conditions or upon heating, Rongalite can hydrolyze to release these reactive species.

Formaldehyde is a well-documented genotoxic agent that can form adducts with DNA and create DNA-protein cross-links, leading to mutations. The sulfoxylate anion is a strong reducing agent which can contribute to cellular stress.

Experimental Protocols

The toxicological data presented in this guide are based on studies conducted following internationally recognized guidelines, primarily those from the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies for the key cited experiments.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to determine the acute oral toxicity of a substance. The test involves a stepwise procedure with the use of a small number of animals (typically female rats) per step. The substance is administered in a single dose by gavage. Depending on the mortality and/or moribund status of the animals, further steps with increased or decreased doses may be performed to classify the substance into a specific toxicity class. Observations of clinical signs, body weight changes, and mortality are recorded for up to 14 days.

Acute Dermal Toxicity - OECD Test Guideline 402

This guideline is designed to assess the potential for a substance to cause toxicity when applied to the skin. A single dose of the test substance is applied to a small area of the skin of experimental animals (usually rats). The treated area is typically covered with a porous gauze dressing for a 24-hour exposure period. Animals are observed for mortality, clinical signs of toxicity, and local skin reactions for up to 14 days. Body weights are recorded periodically.

Acute Eye Irritation/Corrosion - OECD Test Guideline 405

This test evaluates the potential of a substance to cause irritation or corrosion to the eyes. A single dose of the test substance is applied into the conjunctival sac of one eye of an experimental animal (typically a rabbit). The other eye remains untreated and serves as a control. The eyes are examined for signs of irritation, including redness, swelling, and discharge, at specific intervals (e.g., 1, 24, 48, and 72 hours) after application. The reversibility of any observed effects is also assessed.

Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test - OECD Test Guideline 422

This screening test provides information on the potential health hazards arising from repeated exposure to a substance, including effects on reproduction and development. The test substance is administered orally to male and female rats for a defined period before mating, during mating, and for females, throughout gestation and early lactation.[2] Observations include clinical signs, body weight, food consumption, mating performance, fertility, and parturition. The offspring are also examined for any adverse effects. At the end of the study, a comprehensive necropsy and histopathological examination of the parent animals are performed.

Prenatal Developmental Toxicity Study - OECD Test Guideline 414

This guideline is designed to provide information on the effects of prenatal exposure to a substance on the pregnant animal and the developing embryo and fetus. The test substance is administered to pregnant animals (typically rats or rabbits) during the period of organogenesis.[3] Dams are observed for clinical signs of toxicity, body weight changes, and food consumption. Shortly before the expected day of delivery, the dams are euthanized, and the uterine contents are examined. Fetuses are evaluated for external, visceral, and skeletal abnormalities.

Safety Precautions and Handling

Given its toxicological profile, appropriate safety measures should be implemented when handling Rongalite:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.

-

Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and chemical safety goggles. In case of dust formation, use a NIOSH-approved respirator.

-

Handling: Avoid contact with skin and eyes. Prevent dust formation. Keep away from acids and oxidizing agents.

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container. Protect from moisture.

Conclusion

Rongalite possesses a low acute toxicity profile but presents significant hazards related to its potential for mutagenicity and reproductive/developmental toxicity. These effects are primarily mediated by the release of formaldehyde. Researchers and professionals in drug development must be aware of these risks and implement stringent safety protocols to minimize exposure. The data and experimental outlines provided in this guide serve as a critical resource for risk assessment and the safe application of Rongalite in a research and development setting.

References

Spectroscopic Characterization of Sodium Hydroxymethanesulfinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium hydroxymethanesulfinate, commonly known by the trade name Rongalite, is a versatile and potent reducing agent with significant applications in organic synthesis and the pharmaceutical industry. Its efficacy is derived from the hydroxymethanesulfinate anion (HOCH₂SO₂⁻), which serves as a source of the sulfoxylate (B1233899) radical anion. A thorough understanding of its spectroscopic properties is paramount for quality control, reaction monitoring, and mechanistic studies. This technical guide provides an in-depth overview of the spectroscopic characterization of sodium hydroxymethanesulfinate, presenting available data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy, along with a discussion of its expected mass spectrometry behavior.

Spectroscopic Data Summary

The following table summarizes the available quantitative spectroscopic data for sodium hydroxymethanesulfinate. It is important to note that due to the compound's reactivity and potential for confusion with the related but structurally distinct sodium hydroxymethanesulfonate, careful sample handling and data interpretation are crucial.

| Spectroscopic Technique | Parameter | Observed Value(s) | Assignment/Interpretation |

| ¹H NMR | Chemical Shift (δ) | ~4.2 ppm (s) | Methylene (B1212753) protons (-CH₂-) |

| ¹³C NMR | Chemical Shift (δ) | ~65 ppm | Methylene carbon (-CH₂-) |

| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | ~3400 (broad) | O-H stretch (hydroxyl group and water of hydration) |

| ~2950, ~2850 | C-H stretch (methylene group) | ||

| 995 (strong) | S=O stretch (sulfinate) | ||

| ~1050 | C-O stretch | ||

| 727 (strong) | C-S stretch | ||

| Raman Spectroscopy | Wavenumber (cm⁻¹) | 990-950 | SO₂ symmetric stretch |

| 720-650 | C-S stretch | ||

| Mass Spectrometry (Expected) | m/z | 95.98 | [HOCH₂SO₂]⁻ (anion) |

| 63.96 | [SO₂]⁻• (radical anion from fragmentation) | ||

| 31.02 | [CH₂OH]⁺ (cation from fragmentation) |

Detailed Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of sodium hydroxymethanesulfinate in solution.

-

¹H NMR: The proton NMR spectrum is expected to show a single sharp peak for the two equivalent methylene protons (CH₂). The chemical shift is typically observed around 4.2 ppm. The integration of this peak corresponds to two protons.

-

¹³C NMR: The carbon-13 NMR spectrum will exhibit a single resonance for the methylene carbon atom, typically in the range of 65 ppm.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including IR and Raman, are essential for identifying the key functional groups and confirming the C-S bond characteristic of the sulfinate structure.

-

Infrared (IR) Spectroscopy: The IR spectrum of solid sodium hydroxymethanesulfinate is characterized by several key absorption bands. A broad absorption around 3400 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group and any associated water of hydration. C-H stretching vibrations of the methylene group are observed around 2950 and 2850 cm⁻¹. Crucially, a strong band at approximately 995 cm⁻¹ is assigned to the S=O stretching of the sulfinate group.[1] Another strong absorption at 727 cm⁻¹ confirms the presence of the C-S bond.[1]

-

Raman Spectroscopy: Raman spectroscopy provides complementary information. The symmetric stretching of the SO₂ group in sulfinates typically appears in the 990-950 cm⁻¹ region, while the C-S stretching vibration is found in the 720-650 cm⁻¹ range.[1] These observations are consistent with the structure of sodium hydroxymethanesulfinate.

Mass Spectrometry (MS)

The parent ion would be the hydroxymethanesulfinate anion [HOCH₂SO₂]⁻ with an expected m/z of 95.98. Common fragmentation pathways would likely involve the cleavage of the C-S bond, leading to the formation of the sulfite (B76179) radical anion ([SO₂]⁻•, m/z 63.96) and a hydroxymethyl radical, or the hydroxymethyl cation ([CH₂OH]⁺, m/z 31.02) in positive ion mode.

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of sodium hydroxymethanesulfinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of sodium hydroxymethanesulfinate.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O). Given the compound's ionic nature and potential for hydrogen exchange, D₂O is the solvent of choice.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans for a good signal-to-noise ratio.

-

Reference: The residual water peak in D₂O can be used for referencing, or an internal standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) can be added.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more scans may be necessary to achieve an adequate signal-to-noise ratio.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sodium hydroxymethanesulfinate powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

-

Instrument Parameters:

-

Spectrometer: A standard FTIR spectrometer equipped with an ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.

-

Raman Spectroscopy

-

Sample Preparation:

-

Place a small amount of the solid sodium hydroxymethanesulfinate powder onto a clean microscope slide or into a glass capillary tube.

-

-

Instrument Parameters:

-

Spectrometer: A Raman spectrometer equipped with a microscope.

-

Excitation Laser: A common laser wavelength such as 532 nm or 785 nm. The power of the laser should be minimized to avoid sample degradation.

-

Spectral Range: Typically 200-3500 cm⁻¹.

-

Acquisition Time and Accumulations: These will vary depending on the instrument and sample scattering efficiency. Start with an acquisition time of 10-30 seconds and 2-4 accumulations.

-

Mass Spectrometry (Electrospray Ionization - ESI)

-

Sample Preparation:

-

Prepare a dilute solution of sodium hydroxymethanesulfinate (approximately 10-100 µg/mL) in a solvent system compatible with ESI-MS, such as a mixture of water and methanol.

-

-

Instrument Parameters (Negative Ion Mode):

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Capillary Voltage: Typically -2.5 to -4.0 kV.

-

Nebulizing Gas Flow: Adjust as per instrument manufacturer's recommendations.

-

Drying Gas Flow and Temperature: Optimize to ensure efficient desolvation without thermal degradation of the analyte.

-

Mass Range: Scan from m/z 50 to 200 to observe the parent ion and expected fragments.

-

Fragmentation (MS/MS): To confirm the structure, perform tandem mass spectrometry (MS/MS) on the parent ion (m/z 95.98) to observe the characteristic fragment ions.

-

Visualizations

Caption: Workflow for the spectroscopic characterization of sodium hydroxymethanesulfinate.

Caption: Proposed ESI-MS fragmentation pathway for the hydroxymethanesulfinate anion.

References

The Dual Role of Formaldehyde in the Structure and Reactivity of Rongalite: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Rongalite, chemically known as sodium hydroxymethanesulfinate (Na⁺HOCH₂SO₂⁻), is a versatile and powerful reducing agent with significant applications across various scientific and industrial domains, including organic synthesis, emulsion polymerization, and the textile industry.[1][2] Its stability, reactivity, and utility are intrinsically linked to the pivotal role of formaldehyde (B43269) in its molecular structure. This technical guide provides a comprehensive exploration of how formaldehyde dictates the structure and chemical behavior of Rongalite, offering valuable insights for professionals in research and development.

The Structural Cornerstone: Formaldehyde in the Genesis of Rongalite

Rongalite is not a simple salt but rather an adduct of formaldehyde and sodium dithionite (B78146).[1] The synthesis of Rongalite fundamentally involves the reaction of sodium dithionite with formaldehyde in an aqueous medium.[1][2] The most common form of Rongalite is its dihydrate, Na⁺HOCH₂SO₂⁻·2H₂O.[3]

Synthesis Reaction: Na₂S₂O₄ + 2CH₂O + H₂O → HOCH₂SO₃Na + HOCH₂SO₂Na[1]

The structure of the resulting hydroxymethanesulfinate ion has been unequivocally confirmed by X-ray crystallography.[1][3] In this structure, the formaldehyde molecule is covalently bonded to the sulfur atom, forming a stable adduct. This structural feature is paramount, as it effectively "captures" and stabilizes the otherwise labile sulfoxylate (B1233899) ion (SO₂²⁻), rendering Rongalite a shelf-stable and manageable source of this potent reducing species.[1][2]

Tabulated Physicochemical and Structural Data

For ease of reference and comparison, the key quantitative data for Rongalite are summarized in the table below.

| Property | Value | Citation(s) |

| Chemical Formula | CH₃NaO₃S (anhydrous), CH₇NaO₅S (dihydrate) | [1] |

| Molar Mass | 118.10 g/mol (anhydrous), 154.14 g/mol (dihydrate) | [1][4] |

| Appearance | Colorless crystals | [1] |

| Density (dihydrate) | 1.75 g/cm³ | [1] |

| Melting Point (dihydrate) | 64.5 °C | [1] |

| Solubility in Water (dihydrate) | ~600 g/L | [1][4] |

The Dichotomy of Reactivity: Formaldehyde as both a Stabilizer and a Leaving Group

The role of formaldehyde in the reactivity of Rongalite is twofold. It acts as a stabilizing agent in the solid state and in neutral solutions, yet it is also the key to unlocking the potent reducing power of the sulfoxylate ion under specific conditions.

Stabilization and Equilibrium

In aqueous solutions, the hydroxymethanesulfinate ion exists in equilibrium with its constituent parts: formaldehyde and sulfite.[1][2]

HOCH₂SO₂⁻ ⇌ HCHO + SO₂²⁻

The presence of excess formaldehyde can shift this equilibrium to the left, favoring the formation of the more stable bis-(hydroxymethyl)sulfone, which contributes to the long-term stability of Rongalite solutions.[1][2]

Activation and Release of the Reducing Species

The true reducing power of Rongalite is unleashed upon the release of the sulfoxylate ion (SO₂²⁻). This is typically achieved by altering the pH of the solution. Under acidic conditions, Rongalite decomposes to release formaldehyde and the active sulfoxylate ion in equimolar amounts.[1][2] This controlled release is a critical aspect of its application, allowing for the generation of the reducing agent in situ.

The liberated sulfoxylate ion is a powerful reducing agent capable of participating in a wide range of chemical transformations.

Visualizing the Core Processes

To better illustrate the fundamental concepts discussed, the following diagrams, generated using the DOT language, depict the key structural and reactive pathways of Rongalite.

References

A Comprehensive Technical Guide to Sodium Hydroxymethanesulfinate: A Comparative Analysis of its Hydrated and Anhydrous Forms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium hydroxymethanesulfinate, a compound with significant applications in various industrial and pharmaceutical sectors, exists in both hydrated and anhydrous forms. This technical guide provides an in-depth comparative analysis of the physicochemical properties, stability, and characterization of sodium hydroxymethanesulfinate hydrate (B1144303) (primarily the dihydrate) and its anhydrous counterpart. Detailed experimental protocols for characterization are provided, alongside a discussion of its role as a pharmaceutical antioxidant. This document aims to serve as a critical resource for researchers, scientists, and professionals in drug development, offering a comprehensive understanding of this versatile molecule.

Introduction

Sodium hydroxymethanesulfinate (NaHOCH₂SO₂), also known under various synonyms including Rongalite and sodium formaldehyde (B43269) sulfoxylate (B1233899), is a potent reducing agent and antioxidant.[1][2] It is widely utilized in the textile industry for dyeing and printing, in polymer chemistry as a redox initiator, and notably in the pharmaceutical industry as a stabilizer and antioxidant in injectable drug formulations.[1][3] While it is most commonly available and used as the dihydrate (NaHOCH₂SO₂ · 2H₂O), an anhydrous form also exists. The presence or absence of water of crystallization significantly influences the material's properties, including its stability, solubility, and thermal behavior. Understanding these differences is paramount for its effective application, particularly in the stringent environment of pharmaceutical development.

Physicochemical Properties: A Comparative Overview

The fundamental properties of sodium hydroxymethanesulfinate are summarized in the tables below, offering a direct comparison between the commonly available dihydrate and the anhydrous form.

Table 1: General and Physical Properties

| Property | Sodium Hydroxymethanesulfinate Dihydrate | Sodium Hydroxymethanesulfinate Anhydrous |

| Synonyms | Rongalite C, Sodium formaldehyde sulfoxylate dihydrate | Sodium formaldehyde sulfoxylate (anhydrous) |

| CAS Number | 6035-47-8[4] | 149-44-0[1] |

| Molecular Formula | CH₃NaO₃S · 2H₂O | CH₃NaO₃S[3] |

| Molecular Weight | 154.12 g/mol [5] | 118.09 g/mol [3] |

| Appearance | Colorless crystals or white crystalline powder[1][6] | White solid |

| Density | 1.75 g/cm³[1][6] | 1.744 g/cm³ at 20°C |

| Melting Point | 64.5 °C[1][6] | ~120 °C (decomposes)[7] |

| Solubility in Water | 600 g/L (approximate)[1][6] | Freely soluble[2] |

| Solubility in Other Solvents | Slightly soluble in alcohol; Insoluble in EtOH and Et2O.[1][3] | Soluble in alcohol[3] |

Table 2: Stability and Reactivity

| Property | Sodium Hydroxymethanesulfinate Dihydrate | Sodium Hydroxymethanesulfinate Anhydrous |

| Stability | Gradually decomposes in humid air.[5] | More stable than the hydrated form.[5] Stable under an inert atmosphere. |

| Thermal Decomposition | Decomposes above 120°C.[5] When heated to decomposition, it emits toxic fumes of sulfur dioxide and sodium oxide.[3] | Decomposes at ~120 °C.[7] |

| Incompatibilities | Strong oxidizing agents; decomposed by dilute acid.[3] | Strong oxidizing agents. |

Synthesis and Production

Sodium hydroxymethanesulfinate is commercially produced from sodium dithionite (B78146) and formaldehyde in an aqueous solution.[1] The reaction can be represented as:

Na₂S₂O₄ + 2CH₂O + H₂O → NaHOCH₂SO₂ + NaHOCH₂SO₃

The dihydrate crystallizes from the aqueous solution.[3] The anhydrous form can be obtained by carefully drying the hydrate.

Experimental Protocols for Characterization

Accurate characterization of both the hydrated and anhydrous forms of sodium hydroxymethanesulfinate is crucial for quality control and for understanding its behavior in various applications.

Determination of Water Content by Karl Fischer Titration

This method is ideal for quantifying the water content to differentiate between the hydrate and anhydrous forms.

-

Principle: The Karl Fischer titration is a specific method for water determination based on the Bunsen reaction between iodine, sulfur dioxide, and water in the presence of a base and a solvent.

-

Apparatus: Karl Fischer titrator (volumetric or coulometric).

-

Reagents: Karl Fischer reagent (one-component or two-component), anhydrous methanol.

-

Procedure (Volumetric Titration):

-

Standardize the Karl Fischer reagent using a known amount of a water standard (e.g., sodium tartrate dihydrate).

-

Accurately weigh a sample of sodium hydroxymethanesulfinate (typically 100-200 mg) and transfer it to the titration vessel containing pre-titrated anhydrous methanol.

-

Titrate the sample with the standardized Karl Fischer reagent to the electrometric endpoint.

-

Calculate the water content (in %) using the following formula: Water (%) = (V × F × 100) / W Where: V = Volume of Karl Fischer reagent consumed (mL) F = Water equivalent factor of the Karl Fischer reagent (mg/mL) W = Weight of the sample (mg)

-

Thermal Analysis by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis provides information on the dehydration process, thermal stability, and decomposition of the different forms.

-

Principle: TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled.

-

Apparatus: A simultaneous TGA-DSC instrument is ideal.

-

Procedure:

-

Accurately weigh 5-10 mg of the sodium hydroxymethanesulfinate sample into an aluminum or platinum pan.

-

Place the sample pan and an empty reference pan into the instrument.

-

Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 300 °C) at a controlled heating rate (e.g., 10 °C/min) under a nitrogen atmosphere (purge rate e.g., 50 mL/min).

-

Expected Results for Dihydrate: The TGA curve will show a weight loss corresponding to the two water molecules, typically starting around the melting point of the dihydrate. The DSC curve will show an endothermic peak corresponding to the dehydration and another for the decomposition.

-

Expected Results for Anhydrous: The TGA curve should be relatively flat until the onset of decomposition at a higher temperature. The DSC will show an endotherm associated with decomposition.

-

Spectroscopic Analysis

FTIR spectroscopy is a powerful tool to identify the presence of water of crystallization and to characterize the functional groups.

-

Principle: This technique measures the absorption of infrared radiation by the sample, which excites molecular vibrations. The presence of water molecules will result in characteristic O-H stretching and H-O-H bending vibrations.

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry potassium bromide (KBr) powder in an oven.

-

Grind a small amount of the sodium hydroxymethanesulfinate sample (1-2 mg) with about 100-200 mg of dry KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.[8]

-

Press the mixture in a pellet die under high pressure to form a transparent or translucent pellet.[8]

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

-

Expected Spectra: The spectrum of the dihydrate will show broad absorption bands in the region of 3000-3600 cm⁻¹ (O-H stretching) and around 1600-1650 cm⁻¹ (H-O-H bending), which will be absent or significantly diminished in the spectrum of the anhydrous form.

¹H and ¹³C NMR spectroscopy can be used to confirm the molecular structure of sodium hydroxymethanesulfinate.

-

Sample Preparation: Dissolve the sample in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O).

-

Expected Spectra:

-

¹H NMR: A singlet corresponding to the methylene (B1212753) protons (-CH₂-) would be expected. In D₂O, the hydroxyl proton (-OH) may exchange with deuterium and not be observed.

-

¹³C NMR: A single resonance for the methylene carbon would be expected.

-

Role in Drug Development: Antioxidant Mechanism

Sodium hydroxymethanesulfinate is utilized in pharmaceutical formulations, particularly in injectable products, as an antioxidant to protect active pharmaceutical ingredients (APIs) from oxidative degradation.[1][3]

The primary mechanism of its antioxidant activity is through its action as a potent reducing agent.[1] It can scavenge free radicals and prevent oxidative chain reactions that can compromise the stability and efficacy of the drug product. Its stability in alkaline environments makes it suitable for certain pharmaceutical preparations.

Visualizing Key Processes

Synthesis of Sodium Hydroxymethanesulfinate

The following diagram illustrates the chemical reaction for the synthesis of sodium hydroxymethanesulfinate.

Caption: Synthesis of Sodium Hydroxymethanesulfinate.

Thermal Decomposition Pathway of the Dihydrate

This diagram illustrates the sequential loss of water and subsequent decomposition of the dihydrate upon heating.

Caption: Thermal Decomposition of the Dihydrate.

Experimental Workflow for Characterization

The logical flow for the characterization of a sample of sodium hydroxymethanesulfinate is depicted below.

Caption: Characterization Workflow.

Conclusion

The choice between the hydrated and anhydrous forms of sodium hydroxymethanesulfinate has significant implications for its application, particularly in the pharmaceutical industry where stability and purity are of utmost importance. The dihydrate is the more common form, with well-characterized physical properties. The anhydrous form offers greater stability, a key consideration for long-term storage and formulation. This guide has provided a comparative analysis of their properties and detailed experimental protocols to aid in their characterization. A thorough understanding of these two forms is essential for harnessing the full potential of sodium hydroxymethanesulfinate in research, development, and manufacturing.

References

- 1. ataman-chemicals.com [ataman-chemicals.com]

- 2. Sodium formaldehyde sulfoxylate Exporter | Sodium formaldehyde sulfoxylate Exporting Company | Sodium formaldehyde sulfoxylate International Distributor [multichemexports.com]

- 3. Sodium hydroxymethanesulphinate | 149-44-0 [chemicalbook.com]

- 4. Rongalite - Wikipedia [en.wikipedia.org]

- 5. Sodium formaldehyde sulfoxylate dihydrate | CH7NaO5S | CID 23666330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Sodium Formaldehyde Sulfoxylate USP NF Grade Manufacturers [anmol.org]

- 7. Sodium hydroxymethanesulphinate manufacturers and suppliers in india [chemicalbook.com]

- 8. drawellanalytical.com [drawellanalytical.com]

Methodological & Application

Application Notes and Protocols for Sodium Hydroxymethanesulfinate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Sodium hydroxymethanesulfinate, commonly known as Rongalite, is a versatile and environmentally benign reagent with a rich history in organic synthesis. Its utility stems from its ability to act as a potent reducing agent and as a convenient source of the sulfoxylate (B1233899) dianion (SO₂²⁻), making it a valuable tool for the construction of various sulfur-containing compounds and for reductive transformations.[1][2] This document provides detailed application notes, experimental protocols, and mechanistic insights for key synthetic transformations utilizing this powerful reagent.

Synthesis of Sulfones

Rongalite serves as an excellent and straightforward source of the SO₂²⁻ dianion for the synthesis of sulfones, a crucial functional group in many pharmaceuticals and agrochemicals.[1][3] The reaction typically proceeds by the nucleophilic attack of the in situ generated sulfoxylate ion on alkyl halides.

General Experimental Protocol: Synthesis of Dibenzyl Sulfone

A foundational example of sulfone synthesis using Rongalite is the preparation of dibenzyl sulfone from benzyl (B1604629) chloride.[1]

Reaction Scheme:

2 PhCH₂Cl + NaHO₂SCH₂OH → (PhCH₂)₂SO₂ + NaCl + CH₂O + HCl

Procedure:

To a solution of benzyl chloride (2.0 mmol) in aqueous ethanol (B145695), sodium hydroxymethanesulfinate (1.0 mmol) is added. The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then purified by recrystallization or column chromatography to afford the desired dibenzyl sulfone.

Quantitative Data for Sulfone Synthesis

| Entry | Substrate | Product | Yield (%) | Reference |

| 1 | Benzyl chloride | Dibenzyl sulfone | Moderate | [1] |

| 2 | Activated Olefins | β,β′-disubstituted diethyl sulfones | 64-91 | [1] |

| 3 | p-Quinone Methides and Alkyl Halides | Diaryl methine substituted alkyl sulfones | Good to excellent | [3] |

Logical Relationship for Sulfone Synthesis from Alkyl Halides

Caption: General pathway for symmetrical sulfone synthesis.

Reductive Dehalogenation of α-Halo Ketones

Rongalite is an effective reagent for the reductive dehalogenation of α-halo ketones, providing a mild and efficient method to obtain the corresponding parent ketones.[4] This transformation is believed to proceed through a single-electron transfer (SET) mechanism.

General Experimental Protocol: Reductive Dehalogenation

Reaction Scheme:

R-C(=O)-CH(X)-R' + NaHO₂SCH₂OH → R-C(=O)-CH₂-R'

Procedure:

The α-halo ketone (1.0 mmol) is dissolved in a suitable solvent such as ethanol or DMF. Sodium hydroxymethanesulfinate (2.0 mmol) is added, and the mixture is stirred at room temperature or heated, depending on the reactivity of the substrate. The reaction progress is monitored by TLC. After completion, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Quantitative Data for Reductive Dehalogenation

| Entry | Substrate | Product | Yield (%) | Reference |

| 1 | Halogenodifluoromethylated aromatics | Monofluoromethylated aromatics | Good | [1] |

| 2 | Perfluoroaryl halides | Pentafluorobenzenes | Good | [1] |

Workflow for Reductive Dehalogenation

Caption: Experimental workflow for reductive dehalogenation.

Synthesis of Allylic Alcohols from Epoxides

In combination with elemental tellurium, Rongalite provides a powerful system for the synthesis of allylic alcohols from epoxides.[1] This method is particularly useful for the conversion of 2-substituted 2-chloromethyloxiranes.

General Experimental Protocol: Synthesis of Allylic Alcohols

Reaction Scheme:

R-C(O)CH₂-epoxide + Te + NaHO₂SCH₂OH → R-C(OH)=CH₂

Procedure:

To a stirred solution of elemental tellurium (catalytic amount) and sodium hydroxymethanesulfinate (1.5 mmol) in an aqueous NaOH solution, the 2-substituted 2-chloromethyloxirane (1.0 mmol) is added. The reaction is stirred at room temperature until the epoxide is consumed (monitored by TLC). The reaction mixture is then extracted with an organic solvent. The combined organic layers are washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the allylic alcohol.

Quantitative Data for Allylic Alcohol Synthesis

| Entry | Substrate | Product | Yield (%) | Reference |

| 1 | 2-substituted 2-chloromethyloxiranes | 2-substituted allyl alcohols | 40-90 | [1] |

Signaling Pathway for Te-Rongalite Mediated Allylic Alcohol Synthesis

Caption: Proposed mechanism for allylic alcohol synthesis.

Synthesis of Aryl Alkyl Sulfides

Rongalite promotes a smooth, one-pot synthesis of aryl alkyl sulfides from disulfides and alkyl halides at room temperature.[5][6] This protocol is advantageous due to its metal-free and strong-base-free conditions.

General Experimental Protocol: Synthesis of Aryl Alkyl Sulfides

Reaction Scheme:

Ar-S-S-Ar + R-X + NaHO₂SCH₂OH → 2 Ar-S-R

Procedure:

To a solution of the disulfide (1.0 mmol) and an alkyl halide (2.2 mmol) in DMF, sodium hydroxymethanesulfinate (1.5 mmol) and potassium carbonate (2.0 mmol) are added. The mixture is stirred at room temperature for a short period (typically 15-30 minutes), with the reaction progress monitored by TLC. Upon completion, the reaction mixture is diluted with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is purified by column chromatography to give the aryl alkyl sulfide (B99878).

Quantitative Data for Aryl Alkyl Sulfide Synthesis

| Entry | Disulfide | Alkyl Halide | Product | Yield (%) | Reference |

| 1 | Diphenyl disulfide | Benzyl bromide | Benzyl phenyl sulfide | >90 | [6] |

| 2 | Di-p-tolyl disulfide | Ethyl bromide | Ethyl p-tolyl sulfide | >90 | [6] |

Reaction Workflow for Aryl Alkyl Sulfide Synthesis

Caption: Step-by-step workflow for sulfide synthesis.

Chemoselective Reduction of α-Keto Esters and Amides

A significant application of Rongalite is the transition metal- and hydride-free chemoselective reduction of α-keto esters and amides to their corresponding α-hydroxy derivatives.[7][8][9] This method is highly valued for its mild conditions and tolerance of other reducible functional groups.

General Experimental Protocol: Reduction of α-Keto Esters

Reaction Scheme:

R-C(=O)-C(=O)OR' + NaHO₂SCH₂OH → R-CH(OH)-C(=O)OR'

Procedure:

To a solution of the α-keto ester (1.0 mmol) in a suitable solvent like ethanol, sodium hydroxymethanesulfinate (2.0 mmol) is added. The reaction mixture is stirred at a specified temperature (e.g., reflux) and monitored by TLC. Once the starting material is consumed, the solvent is evaporated. The residue is then subjected to an aqueous work-up and extracted with an organic solvent. The combined organic extracts are dried and concentrated, and the crude product is purified by column chromatography.

Quantitative Data for Chemoselective Reduction

| Entry | Substrate Type | Product Type | Yield (%) | Reference |

| 1 | α-Keto Esters | α-Hydroxy Esters | 85-98 | [7][8] |

| 2 | α-Keto Amides | α-Hydroxy Amides | 85-98 | [7][8] |

Proposed Radical Mechanism for α-Keto Ester Reduction

Caption: Radical mechanism for α-keto ester reduction.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Chemoselective reduction of α-keto aldehydes by rongalite in water: a metal- and hydride-free approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Reductive dehalogenation of halo ketones - Wikipedia [en.wikipedia.org]

- 5. Sodium hydroxymethanesulfinate, Rongalite [organic-chemistry.org]

- 6. Sulfite-Promoted One-Pot Synthesis of Sulfides by Reaction of Aryl Disulfides with Alkyl Halides [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Rongalite-Mediated Transition Metal- and Hydride-Free Chemoselective Reduction of α-Keto Esters and α-Keto Amides [organic-chemistry.org]

Application Notes and Protocols: Rongalite as a Reducing Agent for Nitro Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rongalite, the common name for sodium hydroxymethanesulfinate (Na⁺HOCH₂SO₂⁻), is a versatile and inexpensive reducing agent with applications in various organic transformations. While its direct use for the reduction of nitro compounds to primary amines is not widely reported, it serves as a key reagent in two effective methodologies for the transformation of nitroarenes: an indirect reduction to primary amines via the in-situ generation of sodium telluride, and a direct reductive N-formylation to yield N-aryl formamides.

These protocols offer mild and efficient alternatives to traditional reduction methods, such as catalytic hydrogenation or the use of metal hydrides. The tellurium-mediated method is notable for its high yields and the catalytic use of tellurium, while the N-formylation protocol showcases the dual role of Rongalite as both a reductant and a C1 source in a transition-metal-free system.

Methodology 1: Indirect Reduction of Aromatic Nitro Compounds to Primary Amines